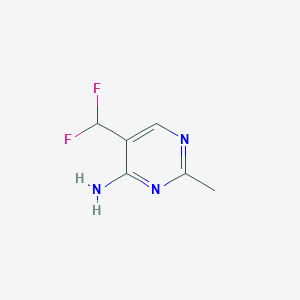
5-(Difluoromethyl)-2-methylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethyl)-2-methylpyrimidin-4-amine is a heterocyclic compound that has gained attention in various fields of scientific research due to its unique chemical properties. The presence of the difluoromethyl group enhances its biological activity, metabolic stability, and lipophilicity, making it a valuable compound in medicinal and agricultural chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-2-methylpyrimidin-4-amine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid or trifluoroacetic acid, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of difluoromethylation reagents and metal-based methods for transferring the CF2H group to various substrates has streamlined access to molecules of pharmaceutical relevance .
Análisis De Reacciones Químicas
Types of Reactions
5-(Difluoromethyl)-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include ClCF2H for difluoromethylation, and various metal catalysts for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, difluoromethylation can lead to the formation of difluoromethylarenes .
Aplicaciones Científicas De Investigación
5-(Difluoromethyl)-2-methylpyrimidin-4-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(Difluoromethyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors through hydrogen bonding, thereby modulating its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A well-known chemotherapeutic agent with a similar pyrimidine structure.
7-Difluoromethylpyrazolo[1,5-a]pyrimidine: Another compound with a difluoromethyl group, used in various biological studies.
Uniqueness
5-(Difluoromethyl)-2-methylpyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the difluoromethyl group, which enhances its biological activity and stability compared to other similar compounds .
Propiedades
Fórmula molecular |
C6H7F2N3 |
|---|---|
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
5-(difluoromethyl)-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C6H7F2N3/c1-3-10-2-4(5(7)8)6(9)11-3/h2,5H,1H3,(H2,9,10,11) |
Clave InChI |
LADJGRVOTJVZPE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C(=N1)N)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]acetamide](/img/structure/B12075716.png)
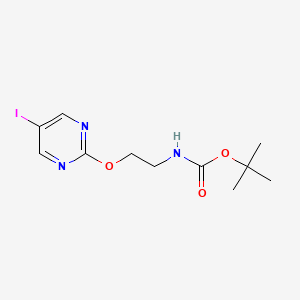


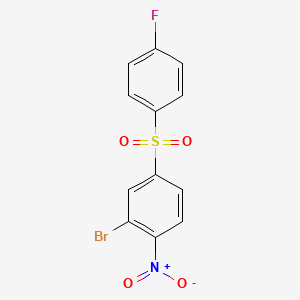
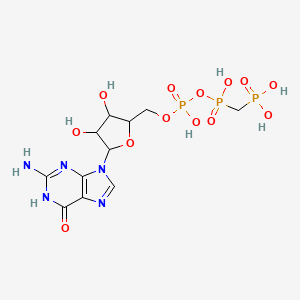
![Methyl 6-cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12075769.png)
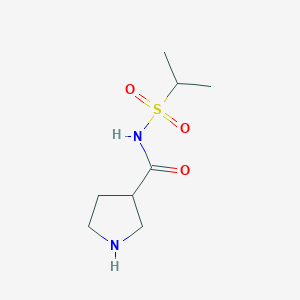

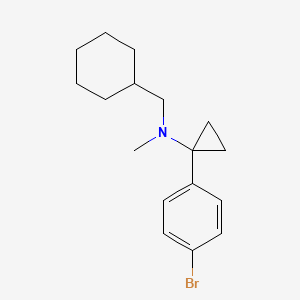
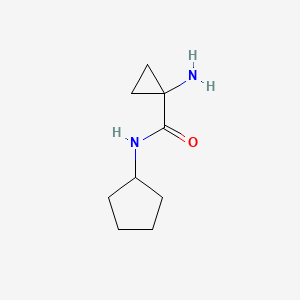
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)-1,3,5-triazin-2-one](/img/structure/B12075820.png)
![6-(1-Hydroxyethyl)-3-[2-[[[(4-nitrophenyl)methoxy-oxomethyl]amino]methylideneamino]ethylthio]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12075827.png)

